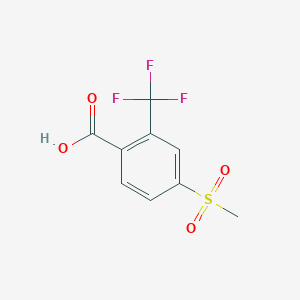

4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylsulfonyl-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4S/c1-17(15,16)5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCJTZIGOMMCULI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide on 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid (CAS: 118939-17-6)

Executive Summary & Core Identity

In modern medicinal chemistry and agrochemical development, the strategic incorporation of highly electronegative and sterically distinct functional groups is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles[1][2]. 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid (CAS: 118939-17-6) is a specialized, trifunctional aromatic building block[3]. By combining a carboxylic acid for salt formation or amide coupling, a trifluoromethyl (-CF₃) group for metabolic stability, and a methanesulfonyl (-SO₂CH₃) group for targeted hydrogen bonding, this intermediate serves as a critical scaffold for synthesizing advanced active pharmaceutical ingredients (APIs)[1][4].

Molecular Structure & Physicochemical Profiling

The structural logic of 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid is dictated by its 1,2,4-trisubstitution pattern. The electron-withdrawing nature of both the -CF₃ and -SO₂CH₃ groups significantly reduces the electron density of the central benzene ring, rendering the molecule highly stable against oxidative degradation[2][5].

Quantitative Data Summary

Below is the consolidated physicochemical data for this building block[3][6]:

| Parameter | Value / Description |

| Chemical Name | 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid |

| CAS Number | 118939-17-6 |

| Molecular Formula | C₉H₇F₃O₄S |

| Molecular Weight | 268.21 g/mol |

| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)C(F)(F)F |

| H-Bond Donors | 1 (Carboxylic Acid) |

| H-Bond Acceptors | 4 (Sulfonyl oxygens, Carboxyl oxygens) |

Structure-Activity Relationship (SAR) Logic

Fig 1: Pharmacophore mapping of 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid.

Synthetic Methodology: A Causality-Driven Protocol

Step-by-Step Experimental Workflow

-

Thioetherification via Nucleophilic Aromatic Substitution (SₙAr)

-

Causality: The fluorine atom at position 4 is highly activated by the strongly electron-withdrawing para-nitrile and meta-trifluoromethyl groups.

-

Protocol: Dissolve 4-fluoro-2-(trifluoromethyl)benzonitrile in anhydrous DMF. Slowly add sodium methanethiolate (NaSMe) at 0°C to prevent runaway exothermic reactions. Stir at room temperature until complete conversion is observed via TLC. The strong nucleophilicity of the thiolate ensures rapid displacement of the fluoride ion, yielding 4-methylthio-2-(trifluoromethyl)benzonitrile.

-

-

Electrophilic Oxidation to Sulfone

-

Causality: The intermediate thioether must be oxidized to a sulfone without hydrolyzing the sensitive nitrile group prematurely.

-

Protocol: Treat the thioether with 2.2 to 2.5 equivalents of m-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C, or use a greener H₂O₂/Na₂WO₄ catalytic system in methanol. The sulfur atom undergoes stepwise electrophilic oxygen transfer (sulfide → sulfoxide → sulfone). Quench with aqueous sodium thiosulfate to neutralize residual peroxides, yielding 4-methanesulfonyl-2-(trifluoromethyl)benzonitrile.

-

-

Hydrolysis of the Nitrile

-

Causality: The final step requires converting the nitrile to a carboxylic acid. The steric hindrance from the adjacent -CF₃ group necessitates harsh conditions.

-

Protocol: Reflux the sulfone intermediate in a mixture of concentrated HCl and glacial acetic acid (or alternatively, use NaOH/H₂O₂ for basic hydrolysis if acid-sensitive impurities are present). The nitrile is hydrolyzed through an amide intermediate to the final carboxylic acid. Precipitate the product by adjusting the pH to 2.0, filter, and recrystallize from ethanol/water.

-

Fig 2: Three-step synthetic workflow and mechanistic rationale.

Self-Validating Analytical Characterization

To ensure scientific integrity, the analytical protocol must be a self-validating system where orthogonal techniques confirm the same structural features.

| Technique | Key Parameter & Protocol | Expected Observation | Mechanistic Rationale |

| HPLC-UV | C18 Column; Gradient: H₂O (0.1% TFA) / MeCN. | Single sharp peak (>98% AUC). | TFA suppresses the ionization of the -COOH group, preventing peak tailing and ensuring accurate purity quantification. |

| ¹H NMR | 400 MHz, DMSO-d₆. | Singlet at ~3.3 ppm (3H). | The highly deshielded singlet confirms the presence of the -SO₂CH₃ group. The absence of a signal at ~2.5 ppm confirms complete oxidation from the thioether[3]. |

| ¹⁹F NMR | 376 MHz, DMSO-d₆. | Singlet at ~ -59 ppm (3F). | Validates the intact -CF₃ group, confirming it was not defluorinated during harsh hydrolysis. |

| LC-MS (ESI-) | Electrospray Ionization (Negative Mode). | m/z = 267 [M-H]⁻. | The carboxylic acid readily donates a proton in negative ion mode. The exact mass validates the molecular formula (MW 268.21)[3]. |

Applications in Advanced Drug Design

The utility of 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid lies in its ability to impart highly desirable properties to downstream drug candidates.

-

The "Magic" of the Trifluoromethyl Group: In medicinal chemistry, the substitution of a hydrogen atom with a -CF₃ group is a proven strategy to block metabolic hotspots (such as cytochrome P450-mediated oxidation)[1][2][5]. The -CF₃ group increases the lipophilicity of the molecule (Hansch π value of +0.88), which enhances cell membrane permeation and blood-brain barrier crossing[1][7]. Furthermore, it acts as a bioisostere for chlorine or isopropyl groups while providing superior chemical stability[1].

-

The Role of the Methanesulfonyl Group: The -SO₂CH₃ moiety is a classic pharmacophore heavily utilized in the design of selective Cyclooxygenase-2 (COX-2) inhibitors and carbonic anhydrase inhibitors[4][8]. It serves as a potent, directional hydrogen-bond acceptor that can anchor the molecule within specific protein binding pockets, thereby increasing target selectivity and binding affinity[4][9].

By utilizing 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid as a starting scaffold, researchers can seamlessly integrate both of these powerful functional groups into novel therapeutics in a single synthetic step.

References

-

VulcanChem. "4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid (118939-17-6) for R&D." VulcanChem Product Catalog. Available at: 3

-

Sigma-Aldrich. "4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid - CAS 118939-17-6." Sigma-Aldrich Solutions. Available at: Link

-

VulcanChem. "SMILES and Structural Data for 118939-17-6." VulcanChem. Available at: 6

-

MDPI. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Processes. Available at: 1

-

ACS Publications. "Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities." ACS Omega. Available at: 8

-

Taylor & Francis. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: 2

-

NIH / National Library of Medicine. "Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities." BMC Chemistry. Available at: 4

-

NIH / National Library of Medicine. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." Pharmaceuticals. Available at: 7

-

MDPI. "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years." Pharmaceuticals. Available at: 5

-

NIH / National Library of Medicine. "Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials." ACS Omega. Available at: 9

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid (118939-17-6) for sale [vulcanchem.com]

- 4. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid (118939-17-6) for sale [vulcanchem.com]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Acidity and pKa of 2-(Trifluoromethyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (-CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly altering a compound's metabolic stability, lipophilicity, and target-binding affinity. When placed on a benzoic acid ring, particularly at the ortho (2-) position, the -CF3 group exerts a powerful influence on the molecule's acidity, a critical parameter (pKa) that governs solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a detailed examination of the electronic principles governing the acidity of 2-(trifluoromethyl)benzoic acid and its derivatives, offers a field-proven protocol for the precise determination of pKa values, and discusses the implications of these properties in the context of rational drug design.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry.[1] Its effect stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive pull (-I effect) of electron density away from the aromatic ring and, consequently, from the carboxylic acid functional group.[2]

Inductive Effects and Anion Stabilization

The acidity of a carboxylic acid is defined by the stability of its conjugate base, the carboxylate anion (-COO⁻). Any factor that delocalizes and stabilizes this negative charge will increase the acid's strength, resulting in a lower pKa value.[2]

The -CF3 group at the 2-position of the benzoic acid ring strongly stabilizes the resulting carboxylate anion through its intense -I effect. By pulling electron density away from the -COO⁻ group, it reduces charge repulsion and disperses the negative charge, making the deprotonation event more thermodynamically favorable compared to unsubstituted benzoic acid.[3] This renders 2-(trifluoromethyl)benzoic acid a significantly stronger acid (predicted pKa ≈ 3.20) than benzoic acid (pKa ≈ 4.20).[4][5]

The "Ortho-Effect"

Substituents at the ortho position of benzoic acid often increase acidity more than the same substituent at the meta or para positions, a phenomenon known as the "ortho-effect."[3] This is attributed to a combination of electronic and steric factors. In the case of 2-(trifluoromethyl)benzoic acid, the bulky -CF3 group can force the carboxylic acid group out of the plane of the aromatic ring.[1] This disruption of coplanarity can inhibit resonance stabilization of the undissociated acid form, making it more energetically favorable to deprotonate. While the precise contributions are complex, the net result is a marked increase in acid strength.[3]

The following diagram illustrates the key electronic factor enhancing acidity.

Caption: Inductive electron withdrawal (-I) by the -CF3 group stabilizes the negative charge on the carboxylate anion.

Influence of Additional Ring Substituents on Acidity

The acidity of 2-(trifluoromethyl)benzoic acid can be further modulated by introducing additional substituents onto the aromatic ring. The position and electronic nature (electron-donating or electron-withdrawing) of these groups will determine the overall effect on the pKa.

The following table summarizes the pKa values for the parent compound and related benzoic acids to provide context for these substituent effects.

| Compound | Substituent(s) | Position(s) | pKa (Aqueous) | Citation(s) |

| Benzoic Acid | -H | - | 4.20 | [5] |

| 2-Fluorobenzoic Acid | -F | 2- | 3.46 | [6] |

| 2-(Trifluoromethyl)benzoic Acid | -CF₃ | 2- | ~3.20 (Predicted) | [4] |

| 4-Chlorobenzoic Acid | -Cl | 4- | 4.00 | [7] |

| 4-Nitrobenzoic Acid | -NO₂ | 4- | 3.41 | [8] |

| 4-Hydroxybenzoic Acid | -OH | 4- | 4.54 | [5] |

| 4-Aminobenzoic Acid | -NH₂ | 4- | 4.88 (carboxyl) | [9] |

Analysis and Prediction:

-

4-Chloro-2-(trifluoromethyl)benzoic acid: The additional chloro group is an EWG. It will enhance the inductive withdrawal of electron density, further stabilizing the anion. Therefore, its pKa is expected to be lower than 3.20 .

-

5-Nitro-2-(trifluoromethyl)benzoic acid: The nitro group is a very strong EWG. Placed at the 5- (meta) position, it will exert a powerful inductive effect, significantly stabilizing the anion. Its pKa is expected to be significantly lower than 3.20 .

Experimental Protocol: pKa Determination by Potentiometric Titration

The precise determination of pKa is essential for characterizing any ionizable compound intended for pharmaceutical use. Potentiometric titration is a highly accurate and reliable method for this purpose.

Principle

A solution of the acidic compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is exactly half-neutralized, corresponding to the midpoint of the buffer region on the titration curve ([HA] = [A⁻]).

Step-by-Step Methodology

This protocol provides a robust framework for pKa determination.

-

Preparation of Solutions:

-

Titrant: Prepare a 0.1 M NaOH solution and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP). Ensure this solution is carbonate-free by using boiled, deionized water.

-

Analyte: Accurately weigh a sample of the 2-(trifluoromethyl)benzoic acid derivative and dissolve it in a suitable solvent. For water-insoluble compounds, a co-solvent system (e.g., methanol-water or acetonitrile-water) may be required.[10] The final concentration should be at least 10⁻⁴ M to ensure a clear inflection point.[7]

-

Ionic Strength Adjuster: Prepare a 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[2]

-

-

Instrumentation Setup & Calibration:

-

Calibrate the pH meter and electrode using at least two, and preferably three, standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[2]

-

Set up a titration vessel on a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe into the vessel.

-

Use a calibrated burette or an autotitrator to dispense the NaOH titrant.

-

-

Titration Procedure:

-

Pipette a known volume (e.g., 20 mL) of the analyte solution into the titration vessel. Add the ionic strength adjuster.

-

If necessary, make the initial solution acidic (pH ~2) with a small amount of 0.1 M HCl.[2]

-

Purge the solution with nitrogen gas before and during the titration to displace dissolved CO₂, which can interfere with pH measurements.[2]

-

Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

-

After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the total volume of titrant added.[2]

-

Continue the titration well past the equivalence point (e.g., to pH 12).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found accurately by plotting the first derivative (ΔpH/ΔV vs. V) or second derivative (Δ²pH/ΔV² vs. V) of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (Veq/2). Read this value directly from the titration curve.

-

Perform at least three replicate titrations to ensure precision and report the average pKa with the standard deviation.[2]

-

The following diagram outlines this experimental workflow.

Caption: Workflow for pKa determination via potentiometric titration.

Implications for Drug Development

The pKa of a drug candidate is a critical determinant of its ADME profile.

-

Solubility and Dissolution: The ionization state of a compound dramatically affects its aqueous solubility. Acidic compounds like benzoic acid derivatives are generally more soluble in their ionized (carboxylate) form at higher pH values (e.g., in the intestines) than in their neutral form at lower pH (e.g., in the stomach).

-

Membrane Permeability: According to the pH-partition hypothesis, only the neutral, un-ionized form of a drug can passively diffuse across lipid cell membranes. A lower pKa means the compound will be more ionized at physiological pH (~7.4), which can decrease its ability to cross membranes, such as the intestinal wall or the blood-brain barrier.

-

Target Binding: If the drug target has an active site with specific charge requirements, the ionization state of the ligand can be crucial for binding affinity. Fine-tuning the pKa allows medicinal chemists to optimize electrostatic interactions with the target receptor.

By strategically placing a 2-(trifluoromethyl) group and other substituents, chemists can precisely control the pKa of a benzoic acid-containing lead compound. This allows them to balance the often-competing requirements of aqueous solubility and membrane permeability to achieve an optimal pharmacokinetic profile for a successful drug candidate.[1][11]

Conclusion

The 2-(trifluoromethyl)benzoic acid scaffold is a powerful tool in medicinal chemistry. The strong, localized inductive effect of the ortho-trifluoromethyl group significantly increases the acidity of the carboxylic acid, a change that can be further refined by the addition of other substituents. Understanding these structure-acidity relationships is paramount for drug design. The ability to both predict the pKa based on structure and to measure it accurately using established methods like potentiometric titration empowers scientists to rationally design molecules with improved physicochemical and pharmacokinetic properties, ultimately accelerating the journey from chemical entity to therapeutic agent.

References

-

Eckhardt, T., Goddard, R., & Rudolph, I. (2021). 2-(Trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 198–201. Available at: [Link]

-

Kütt, A., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Journal of Physical Organic Chemistry, 32. Available at: [Link]

-

PubChem. (n.d.). 5-nitro-2-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

Olesiński, T., & Krygowski, T. M. (2017). Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 25, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved February 25, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 25, 2026, from [Link]

-

Pošta, S., et al. (2012). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. Available at: [Link]

-

OpenStax. (2023). 20.4 Substituent Effects on Acidity. Retrieved February 25, 2026, from [Link]

-

RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 25, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved February 25, 2026, from [Link]

-

Ertokuş, F. P., et al. (2012). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved February 25, 2026, from [Link]

- Google Patents. (n.d.). CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.

-

ResearchGate. (n.d.). Chemical structure of p-aminobenzoic acid and his pKa value. Retrieved February 25, 2026, from [Link]

-

Massachusetts Institute of Technology. (n.d.). THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Retrieved February 25, 2026, from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved February 25, 2026, from [Link]

-

Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's?. Retrieved February 25, 2026, from [Link]

Sources

- 1. 2-(Trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 2-(Trifluoromethyl)benzoic acid CAS#: 433-97-6 [m.chemicalbook.com]

- 5. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 6. One moment, please... [analytical.chem.ut.ee]

- 7. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 9. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. CAS 142994-09-0: 4-Chloro-2-(trifluoromethyl)benzoic acid [cymitquimica.com]

- 11. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comprehensive Solubility Profile and Pre-Formulation Evaluation of 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In early-stage pharmaceutical development and complex organic synthesis, the solubility profile of a highly functionalized building block dictates its processability, reaction kinetics, and downstream formulation strategies. 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid (CAS: 118939-17-6) is a critical fluorinated intermediate utilized in the synthesis of advanced therapeutics and targeted inhibitors[1],[2].

As a Senior Application Scientist, evaluating the solubility of this compound requires moving beyond binary "soluble/insoluble" classifications. We must interrogate the thermodynamic interplay between the solute's crystal lattice energy and the solvent's cavitation and solvation energies. This whitepaper provides an authoritative analysis of the compound's solubility profile, the causality behind its solvent interactions, and a self-validating experimental protocol for empirical determination in accordance with international pharmaceutical standards[3],[4].

Structural Analysis & Predictive Solvation Thermodynamics

The dissolution of 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid is governed by three distinct functional groups attached to the aromatic core. Each group dictates specific intermolecular interactions with solvent molecules:

-

Carboxylic Acid (-COOH): Acts as both a strong hydrogen-bond donor and acceptor. This promotes high solubility in polar protic solvents (e.g., Methanol) and polar aprotic solvents (e.g., DMSO)[1]. At physiological pH (7.4), deprotonation yields a carboxylate anion, significantly increasing aqueous solubility via ion-dipole interactions.

-

Methanesulfonyl (-SO2CH3): A highly polar, electron-withdrawing group that acts as a strong hydrogen-bond acceptor and participates in robust dipole-dipole interactions, driving solubility in polar aprotic media.

-

Trifluoromethyl (-CF3): A bulky, highly electronegative, yet lipophilic group. It disrupts the planar stacking of the benzoic acid core (lowering lattice energy) but strictly relies on dispersion forces. This group severely limits aqueous solubility at low pH while enhancing partitioning into lipid-like or non-polar microenvironments.

Diagram 1: Functional group contributions to solvent-specific thermodynamic interactions.

Empirical Solubility Data

Based on the physicochemical properties of the molecule, the following table summarizes the quantitative solubility profile across various solvent classes at 25°C. This data is critical for selecting reaction solvents, crystallization anti-solvents, and early-stage assay buffers (e.g., DMSO stock solutions for High-Throughput Screening)[5].

| Solvent System | Dielectric Constant (ε) | Primary Interaction | Estimated Solubility (mg/mL) | USP Descriptive Term |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Dipole-Dipole / H-Bond Acceptor | > 100 | Freely Soluble |

| Methanol (MeOH) | 32.7 | Hydrogen Bonding | 30 - 50 | Soluble |

| Ethyl Acetate (EtOAc) | 6.0 | Dipole-Dipole | 10 - 20 | Sparingly Soluble |

| Dichloromethane (DCM) | 9.1 | Dispersion / Weak Dipole | 1 - 5 | Slightly Soluble |

| Hexane | 1.9 | Dispersion Forces | < 0.1 | Practically Insoluble |

| Aqueous Buffer (pH 1.2) | 80.1 | Cavitation Penalty (Hydrophobic) | < 0.1 | Practically Insoluble |

| Aqueous Buffer (pH 7.4) | 80.1 | Ion-Dipole (Deprotonated) | 1 - 5 | Slightly Soluble |

Note: The compound is highly soluble in DMSO, making it the standard vehicle for in vitro biological assays[1],[5].

Experimental Methodology: Equilibrium Shake-Flask Protocol

To generate regulatory-compliant solubility specifications (as per ICH Q6A guidelines[3]), kinetic solubility methods are insufficient. The Thermodynamic Shake-Flask Method must be employed[4].

As a best practice, this protocol is designed as a self-validating system : it not only measures the concentration of the solute in the supernatant but strictly requires the solid-state characterization of the residual powder. Causality: If the compound forms a solvate or undergoes a polymorphic transition during the 48-hour equilibration, the measured solubility reflects the new crystal form, not the original active pharmaceutical ingredient (API).

Step-by-Step Protocol

-

Sample Preparation (Excess API): Weigh an amount of 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid that is approximately 30-40% greater than the estimated saturation limit into a non-leaching borosilicate glass vial[4].

-

Solvent Addition: Add 5.0 mL of the target solvent (e.g., Methanol, or pH-adjusted aqueous buffer).

-

Equilibration (Orbital Shaking): Seal the vial tightly and place it in a temperature-controlled orbital shaker at 37°C ± 1°C (for physiological media) or 25°C ± 1°C (for organic processing solvents). Expert Insight: Use an orbital shaker at ~200 RPM rather than a magnetic stir bar. Magnetic stirring induces shear forces that can grind the particles, artificially reducing particle size and potentially triggering mechanochemical polymorphic transitions[4].

-

Phase Separation: After 48 to 72 hours, extract a 1.0 mL aliquot. Centrifuge the aliquot at 10,000 RPM for 15 minutes at the exact equilibration temperature to prevent precipitation caused by temperature drops.

-

Quantification (Supernatant): Dilute the clear supernatant appropriately and quantify the compound concentration using a validated HPLC-UV method against a multi-point calibration curve[5].

-

Solid-State Verification (Residual Solid): Filter the remaining suspension, gently dry the residual solid, and analyze via X-Ray Powder Diffraction (XRPD) to confirm the polymorphic form remains unchanged from the starting material.

Diagram 2: Self-validating thermodynamic shake-flask workflow for solubility determination.

Applications in Pharmaceutical Synthesis & Crystallization

Understanding this solubility profile is paramount for downstream processing:

-

Reaction Solvent Selection: The high solubility in polar aprotic solvents (DMSO, DMF) makes them ideal for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions involving the benzoic acid core.

-

Crystallization & Purification: The steep solubility gradient between Methanol (soluble) and Water/Hexane (insoluble) presents an excellent opportunity for anti-solvent crystallization. Dissolving the crude 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid in a minimal volume of warm methanol and slowly titrating in cold water will force a high-yield, high-purity crystallization event.

-

Formulation Strategy: Due to its poor aqueous solubility at low pH, any oral formulation utilizing this compound (or its direct derivatives) must consider lipid-based drug delivery systems (SMEDDS) or amorphous solid dispersions to bypass the dissolution rate-limiting steps in the gastric environment.

References

-

[1] VulcanChem. 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid (118939-17-6). Retrieved from:

-

[2] Sigma-Aldrich. X1378 - PARP Inhibitor XII / 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid. Retrieved from:

-

[3] International Council for Harmonisation (ICH). ICH Q6A Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. Retrieved from:

-

[5] Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from:

-

[4] World Health Organization (WHO). Annex 4: Equilibrium Solubility Experiments for Biopharmaceutics. Retrieved from:

Sources

A Comparative Analysis of Methanesulfonyl and Trifluoromethyl Groups on the Electronic Properties of Benzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic placement of electron-withdrawing groups (EWGs) is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's acidity, reactivity, and pharmacokinetic profile. This guide provides a detailed examination of two potent EWGs, the methanesulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups, and their distinct electronic effects on the benzoic acid scaffold. By dissecting their mechanisms of action, quantifying their impact on acidity (pKa), and outlining experimental validation protocols, this document serves as a comprehensive resource for professionals engaged in rational drug design and development. We will explore how the interplay of inductive and resonance effects dictates their acid-strengthening capabilities and discuss the practical implications for modulating molecular properties.

Fundamental Principles: Inductive and Resonance Effects

The electronic influence of a substituent on a benzene ring is primarily transmitted through two mechanisms: the inductive effect (I) and the resonance effect (R) .

-

Inductive Effect: This effect operates through the sigma (σ) bonds of the molecule. It is caused by the intrinsic electronegativity of atoms, leading to a polarization of the electron density along the bond. Electron-withdrawing groups have a negative inductive effect (-I), pulling electron density away from the ring. This effect weakens with distance.[1][2]

-

Resonance Effect: This effect, also known as the mesomeric effect, involves the delocalization of pi (π) electrons through the conjugated system of the aromatic ring. Substituents with lone pairs or pi bonds can donate (+R) or withdraw (-R) electron density via resonance.

Understanding the balance of these two effects is crucial for predicting how a substituent will alter the chemical properties of the parent molecule, such as benzoic acid.

The Trifluoromethyl Group: A Purely Inductive Electron Withdrawer

The trifluoromethyl (-CF₃) group is a powerful EWG, renowned for its ability to significantly increase the acidity of nearby functional groups.[2][3]

Mechanism of Action

The -CF₃ group's influence is almost exclusively due to a strong negative inductive (-I) effect.[4] The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the benzene ring through the carbon-carbon sigma bond. This group does not participate in resonance with the aromatic ring.

Impact on Acidity

When placed on a benzoic acid ring, the -CF₃ group's potent -I effect withdraws electron density from the carboxyl group. This stabilizes the resulting carboxylate anion (conjugate base) formed upon deprotonation.[3][5] By delocalizing the negative charge, the -CF₃ group makes the proton more likely to dissociate, thus increasing the acidity and lowering the pKa value.[2][3]

The Methanesulfonyl Group: A Dual-Action Electron Withdrawer

The methanesulfonyl (-SO₂CH₃) group, also known as a methylsulfonyl or mesyl group, is another strong EWG, but it operates through a combination of inductive and resonance effects.

Mechanism of Action

-

Inductive Effect (-I): The sulfur atom, bonded to two highly electronegative oxygen atoms, is electron-deficient and exerts a significant inductive pull on the electrons of the benzene ring.

-

Resonance Effect (-R): The sulfur atom can expand its octet, allowing the π-electrons from the benzene ring to delocalize onto the sulfonyl oxygens. This is particularly effective when the group is in the para position relative to the carboxylic acid, as it provides a direct pathway for resonance stabilization of the carboxylate anion.

This dual mechanism makes the -SO₂CH₃ group a particularly potent EWG.

Impact on Acidity

Similar to the -CF₃ group, the -SO₂CH₃ group increases the acidity of benzoic acid by stabilizing the carboxylate conjugate base. The combination of a strong -I effect and an effective -R effect (especially from the para position) efficiently delocalizes the negative charge, leading to a significant decrease in the pKa.

Quantitative Comparison: -CF₃ vs. -SO₂CH₃ on Benzoic Acid

To truly appreciate the distinct electronic influences of these groups, a quantitative comparison is essential. We will use two key metrics: the acid dissociation constant (pKa) and Hammett substituent constants (σ).

Comparative Acidity (pKa)

The pKa is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The table below summarizes the experimental pKa values for benzoic acid and its para-substituted derivatives in water.

| Compound | Substituent (at para-position) | pKa (in H₂O) | Acid Strength Relative to Benzoic Acid |

| Benzoic Acid | -H | ~4.20[1][6] | Baseline |

| 4-(Trifluoromethyl)benzoic Acid | -CF₃ | ~3.6[2][3] | ~4 times stronger |

| 4-(Methanesulfonyl)benzoic Acid | -SO₂CH₃ | ~3.48 | ~5 times stronger |

Insight: Both substituents significantly increase the acidity of benzoic acid, as expected. Notably, the 4-methanesulfonyl group has a slightly stronger acidifying effect than the 4-trifluoromethyl group. This can be attributed to the combination of its strong inductive effect and its ability to delocalize the negative charge of the conjugate base through resonance, a mechanism unavailable to the -CF₃ group.

Hammett Substituent Constants (σ)

The Hammett equation is a linear free-energy relationship that quantifies the impact of a substituent on the reactivity of a benzene derivative. The Hammett constant, sigma (σ), is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group.

| Substituent | Hammett Constant (σₚ) |

| -CF₃ | +0.54 |

| -SO₂CH₃ | +0.72[7] |

Insight: The Hammett constants corroborate the pKa data. The larger positive σₚ value for the -SO₂CH₃ group confirms it is a more powerful electron-withdrawing group from the para position compared to the -CF₃ group.[7] This again highlights the contribution of the resonance effect in the -SO₂CH₃ group.

Visualization of Electronic Effects

The following diagram illustrates the different modes of electron withdrawal for the two groups.

Experimental Validation: Protocol for pKa Determination

The trustworthiness of scientific claims rests on verifiable experimental data. The pKa values discussed are typically determined via potentiometric titration.[8][9]

Principle of Potentiometric Titration

This method involves the gradual addition of a titrant (e.g., a strong base like NaOH) of known concentration to a solution of the analyte (the substituted benzoic acid).[10] The pH of the solution is monitored continuously with a calibrated pH meter. A plot of pH versus the volume of titrant added yields a titration curve. The pKa is numerically equal to the pH at the half-equivalence point, where half of the acid has been neutralized.[8]

Step-by-Step Methodology

-

Preparation of Solutions:

-

Accurately prepare a standard solution of the titrant (e.g., 0.1 M NaOH).

-

Accurately weigh a sample of the substituted benzoic acid and dissolve it in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility) to a known volume.

-

-

Calibration: Calibrate the pH meter using at least two, and preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[10]

-

Titration Setup:

-

Place a known volume of the benzoic acid solution into a beaker.

-

If necessary, add an electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength.[8][10]

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the measurement.[8][10]

-

-

Data Collection:

-

Begin adding the NaOH titrant in small, precise increments from a burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Take smaller volume increments near the equivalence point where the pH changes rapidly.

-

-

Data Analysis:

-

Plot pH (y-axis) versus titrant volume (x-axis) to generate the titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve. This can be found visually or more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve.[11]

-

The volume of titrant at the half-equivalence point is exactly half the volume at the equivalence point.

-

The pKa is the pH value on the titration curve corresponding to the half-equivalence point volume.

-

Experimental Workflow Diagram

Implications in Medicinal Chemistry and Drug Design

The choice between a -CF₃ and -SO₂CH₃ group is a strategic decision in drug design, driven by the specific properties that need to be optimized.

-

Modulating Acidity: As demonstrated, both groups are excellent for increasing the acidity of a molecule. This is critical for compounds that need to be in an ionized state at physiological pH (~7.4) to improve solubility or interact with a biological target. For example, increasing the acidity of a carboxylic acid can enhance its binding to a positively charged residue in a receptor's active site.

-

Improving Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase a drug's half-life. The -SO₂CH₃ group is also generally stable metabolically.

-

Enhancing Lipophilicity: The -CF₃ group is highly lipophilic, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[12] This property must be balanced, as excessive lipophilicity can lead to poor solubility and non-specific binding.

-

Receptor Interactions: The sulfonyl oxygens of the -SO₂CH₃ group can act as hydrogen bond acceptors, providing an additional point of interaction with a biological target that is not available with the -CF₃ group.

The following diagram illustrates the logical considerations when choosing between these two groups in a lead optimization campaign.

Conclusion

The methanesulfonyl and trifluoromethyl groups are both formidable electron-withdrawing substituents that significantly enhance the acidity of benzoic acid. The -CF₃ group operates purely through a powerful inductive effect, while the -SO₂CH₃ group leverages both strong inductive and resonance effects, making it a slightly more potent acidifier when in the para position. The choice between them in a drug design context is nuanced, depending on whether the primary goal is to maximize acidity, introduce hydrogen bonding potential (-SO₂CH₃), or enhance lipophilicity and metabolic stability (-CF₃). A thorough understanding of their distinct electronic properties, backed by quantitative data and experimental validation, empowers medicinal chemists to make rational, data-driven decisions in the complex process of drug discovery.

References

-

HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1403. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Bordwell, F. G., & Andersen, H. M. (1953). Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. Journal of the American Chemical Society, 75(24), 6019-6022. Retrieved from [Link]

- Google Patents. (n.d.). EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.

-

Johnson, E. (2018). Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylph. Digital Commons @ Otterbein. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 4-methoxymethylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzoic Acid. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 20.5: Substituent Effects on Acidity. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

mVOC 4.0. (n.d.). 4-hydroxybenzoic Acid. Retrieved from [Link]

-

Science.gov. (n.d.). hammett substituent constants: Topics. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). The Potentiometric Titration of an Acid Mixture. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from [Link]

-

European Patent Office. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. Retrieved from [Link]

-

ResearchGate. (n.d.). Selection of Hammett constant σ + values for selected functional groups. Retrieved from [Link]

-

La Salle Victoria Posgrado. (n.d.). Electron Withdrawing Groups Via Induction. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

- Google Patents. (n.d.). CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.

-

PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzoic Acid. Retrieved from [Link]

-

ChemRxiv. (n.d.). Estimation of the rate constants for the radical addition of a trifluoromethyl radical to aryl-substituted vinyl triflates. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

-

MDPI. (2022, March 19). A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods. Retrieved from [Link]

-

RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Omics Online. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Retrieved from [Link]

-

Fraunhofer-Publica. (n.d.). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. Retrieved from [Link]

-

YouTube. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants. Retrieved from [Link]

-

Drug design principles. (2021, March 12). Stereoelectronics. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]

- 6. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 7. researchgate.net [researchgate.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. scispace.com [scispace.com]

- 12. chemrxiv.org [chemrxiv.org]

Safety Data Sheet (SDS) and handling of 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Safe Handling of 4-Methanesulfonyl-2-(trifluoromethyl)benzoic Acid

Introduction

4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid is a specialized organic compound utilized in various research and development applications, including as a pharmaceutical intermediate and a key metabolite in agrochemical studies.[1][2] Its molecular structure, featuring a benzoic acid core with electron-withdrawing methanesulfonyl and trifluoromethyl groups, dictates its chemical reactivity and, consequently, its toxicological profile. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth, field-proven protocols and safety information. The core philosophy of this document is not merely to list procedures but to explain the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling. These properties influence its potential for aerosolization, its stability, and its interactions with other substances.

| Property | Value | Source |

| IUPAC Name | 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid | [3] |

| CAS Number | 142994-06-7 | [3] |

| Molecular Formula | C₉H₇F₃O₄S | [3] |

| Molecular Weight | 268.21 g/mol | [1][3] |

| Physical Form | Solid, powder | |

| Storage Temperature | Room temperature, sealed in dry conditions |

Hazard Identification and Toxicological Rationale

This compound is classified as hazardous. The primary risks are associated with its irritant properties, which are a direct consequence of its chemical nature. The acidic proton of the carboxylic acid group, combined with the potential for localized reactions from the sulfonyl and trifluoromethyl moieties, can cause irritation upon contact with skin, eyes, and mucous membranes.

GHS Hazard Classification Summary

| GHS Classification | Hazard Statement | Precautionary Codes (selected) | Source |

| Skin Corrosion/Irritation, Category 2 | H315 : Causes skin irritation | P264, P280, P302+P352 | [1][3] |

| Serious Eye Damage/Eye Irritation, Cat. 2A | H319 : Causes serious eye irritation | P280, P305+P351+P338 | [1][3] |

| STOT - Single Exposure, Category 3 | H335 : May cause respiratory irritation | P261, P271, P304+P340 | [1][3] |

Causality of Hazards:

-

Skin and Eye Irritation: As a carboxylic acid, the compound can disrupt the lipid barrier of the skin and damage the delicate tissues of the eyes. The presence of two strongly electron-withdrawing groups (sulfonyl and trifluoromethyl) increases the acidity of the carboxylic acid proton, enhancing its irritant potential.

-

Respiratory Irritation: Fine powders of this compound can be easily inhaled.[4] Upon contact with the moist mucous membranes of the respiratory tract, the compound can exert its acidic and irritant effects, leading to inflammation and discomfort.[4]

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

A foundational principle of chemical safety is the Hierarchy of Controls, which prioritizes the most effective measures for risk reduction. This hierarchy is not a list of options but a required sequence of considerations.

Caption: The Hierarchy of Controls prioritizes systemic solutions over personal protection.

Engineering Controls: The Primary Barrier

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.

-

Chemical Fume Hood: All handling of 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid solid and its solutions must be conducted in a properly functioning chemical fume hood.[5] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary exposure route.[4][6]

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[7]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard; it provides a physical barrier. It must be selected carefully and used correctly.

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Nitrile gloves offer good resistance to a broad range of chemicals.[8] Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin. Dispose of contaminated gloves immediately according to site procedures.[5][9] |

| Eye Protection | Safety glasses with side shields or chemical goggles | Protects against accidental splashes and airborne dust particles.[10] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4] |

| Skin/Body Protection | Laboratory coat | A lab coat protects skin and personal clothing from contamination. Ensure it is fully buttoned.[6] |

| Respiratory | Not required if work is performed in a fume hood | If engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4][11] |

Standard Operating Procedure (SOP) for Safe Handling

This protocol provides a self-validating workflow. Each step is designed to minimize exposure and ensure procedural integrity.

Caption: A systematic workflow for handling the solid compound.

Step-by-Step Protocol

-

Pre-Handling Verification:

-

Confirm that the chemical fume hood is operational (check airflow monitor).

-

Don all required PPE as specified in Section 3.2.

-

Gather all necessary equipment (spatulas, weigh paper/boat, glassware, solvent) and place it inside the fume hood to minimize traffic in and out of the sash.

-

-

Weighing and Transfer:

-

Tare the balance with a weigh boat or creased weigh paper.

-

Carefully open the reagent container inside the fume hood.

-

Using a clean spatula, slowly transfer the required amount of solid. Avoid any rapid movements that could generate dust.[6]

-

Close the reagent container tightly.

-

Gently tap the spatula on the receiving container to dislodge any remaining powder before removing it.

-

-

Solution Preparation:

-

Place the receiving flask containing the chosen solvent on a stir plate within the fume hood.

-

Slowly add the weighed solid to the solvent while stirring. This prevents clumping and controls any potential exothermic dissolution.

-

Rinse the weigh boat with a small amount of solvent and add it to the flask to ensure a complete quantitative transfer.

-

-

Post-Handling and Cleanup:

-

Wipe down the spatula, weigh boat, and any contaminated surfaces inside the fume hood with a solvent-dampened cloth.

-

Dispose of all contaminated disposable materials (gloves, weigh paper, wipes) into a designated solid chemical waste container.[5]

-

Wash all reusable glassware thoroughly.

-

After completing all work, wash hands thoroughly with soap and water.[4][6]

-

Storage and Incompatibility

Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[9] The container must be kept tightly closed to prevent moisture absorption and contamination.[10]

-

Incompatible Materials: Segregate from strong oxidizing agents and strong bases.[4]

-

Scientific Rationale: As a benzoic acid derivative, it will react exothermically with strong bases in a classic acid-base neutralization. Contact with strong oxidizers could lead to a vigorous, potentially explosive reaction, degrading the organic molecule.

-

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Spill Response

Caption: Decision workflow for responding to a chemical spill.

Minor Spill Protocol (Solid):

-

Alert personnel in the immediate area.[6]

-

Ensure you are wearing appropriate PPE (Section 3.2).

-

Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent aerosolization.

-

Carefully sweep or scoop the material into a clearly labeled, sealable waste container.[7] DO NOT use a vacuum cleaner unless it is specifically designed for hazardous dust.

-

Clean the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

-

Dispose of all cleanup materials as hazardous waste.[6]

First-Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or they feel unwell, seek immediate medical attention.[4][5][9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[5][9][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5][9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Waste Disposal

Chemical waste must be handled responsibly to protect personnel and the environment.

-

All waste containing 4-Methanesulfonyl-2-(trifluoromethyl)benzoic acid, including contaminated consumables and cleanup materials, must be disposed of as hazardous chemical waste.

-

Collect waste in a designated, properly labeled, and sealed container.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Engage a licensed professional waste disposal service for removal.[5]

References

-

SynQuest Laboratories, Inc. (2016). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid. Source: SynQuest Laboratories.

-

Apollo Scientific. (2023). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid. Source: Apollo Scientific.

-

Ossila. (2023). Safety Data Sheet: 2-Fluoro-4-(trifluoromethyl)benzoic acid. Source: Ossila.

-

TCI EUROPE N.V. (2025). Safety Data Sheet: 2-Fluoro-6-(trifluoromethyl)benzoic Acid. Source: TCI Chemicals.

-

Australia Pacific LNG. (2016). Safety Data Sheet: 4-(Trifluoromethyl)benzoic acid. Source: Australia Pacific LNG.

-

BenchChem. (n.d.). 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid. Source: BenchChem.

-

Sigma-Aldrich. (n.d.). 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid. Source: MilliporeSigma.

-

Angene Chemical. (2021). Safety Data Sheet. Source: Angene Chemical.

-

TCI EUROPE N.V. (n.d.). Safety Data Sheet: 4-Methylsulfonyl-2-nitrobenzoic Acid. Source: TCI Chemicals.

-

Advanced Chemical Intermediates. (n.d.). Safety Data Sheet: 4-Methanesulfonyl-benzoic acid ethyl ester. Source: ACI.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18466533, 2-Methylsulfonyl-4-trifluoromethylbenzoic acid. Source: PubChem.

-

Fisher Scientific. (2024). Safety Data Sheet: 3-Methoxy-2-(trifluoromethyl)benzoic acid. Source: Fisher Scientific.

-

Master Organic Chemistry. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Source: Master Organic Chemistry.

-

BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Source: BenchChem.

-

Sigma-Aldrich. (n.d.). 4-Methyl-2-(trifluoromethyl)benzoic acid. Source: MilliporeSigma.

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Source: Organic Syntheses.

-

Fisher Scientific. (2025). Safety Data Sheet: 4-Fluoro-2-(trifluoromethyl)benzoic acid. Source: Fisher Scientific.

-

EHS Hero. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride?. Source: EHS Hero.

-

Thermo Scientific Chemicals. (n.d.). 4-Methyl-2-(trifluoromethyl)benzoic acid, 98%. Source: Thermo Fisher Scientific.

-

Google Patents. (1976). US3941810A - Sulfonation of aromatic compounds in the presence of solvents. Source: Google Patents.

Sources

- 1. 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid | 142994-06-7 | Benchchem [benchchem.com]

- 2. 4-Methyl-2-(trifluoromethyl)benzoic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2-Methylsulfonyl-4-trifluoromethylbenzoic acid | C9H7F3O4S | CID 18466533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. angenechemical.com [angenechemical.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 9. aplng.com.au [aplng.com.au]

- 10. tcichemicals.com [tcichemicals.com]

- 11. acints.com [acints.com]

- 12. tcichemicals.com [tcichemicals.com]

Methodological & Protocols

Synthesis of 4-Methanesulfonyl-2-(trifluoromethyl)benzoic Acid Derivatives: A Detailed Guide for Researchers

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic strategies for obtaining 4-methanesulfonyl-2-(trifluoromethyl)benzoic acid and its derivatives. This class of molecules holds significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the electron-withdrawing trifluoromethyl and methanesulfonyl groups. This document details two primary synthetic pathways, offering in-depth protocols, mechanistic insights, and practical considerations for their successful implementation in a laboratory setting.

Introduction: The Significance of Trifluoromethyl and Methanesulfonyl Moieties

The incorporation of trifluoromethyl (CF₃) and methanesulfonyl (SO₂Me) groups into organic molecules is a widely employed strategy in drug discovery and materials science. The CF₃ group often enhances metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. Concurrently, the methanesulfonyl group, a strong electron-withdrawing substituent, can modulate the acidity of nearby functional groups and participate in hydrogen bonding, further influencing a compound's pharmacokinetic and pharmacodynamic profile. The specific substitution pattern of 4-methanesulfonyl-2-(trifluoromethyl)benzoic acid presents a unique scaffold for the development of novel therapeutic agents and functional materials.

This guide explores two logical and experimentally viable synthetic routes to access this valuable building block.

Part 1: Synthetic Strategy I: A Diazotization-Sandmeyer Approach

This initial strategy commences with the commercially available 2-(trifluoromethyl)benzoic acid and proceeds through a three-step sequence involving nitration, reduction, and a subsequent Sandmeyer-type reaction to introduce the methanesulfonyl group.

Logical Workflow for Synthetic Strategy I

Caption: Workflow for the synthesis via a Sandmeyer reaction.

Step 1: Nitration of 2-(Trifluoromethyl)benzoic Acid

The initial step involves the regioselective nitration of 2-(trifluoromethyl)benzoic acid to yield 4-nitro-2-(trifluoromethyl)benzoic acid. The trifluoromethyl group is a meta-director; however, the carboxylic acid group is also a meta-director. The substitution at the 4-position (para to the carboxylic acid and meta to the trifluoromethyl group) is the major product due to steric hindrance at the positions ortho to the trifluoromethyl group.[1][2]

Protocol 1: Nitration

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cautiously add 2-(trifluoromethyl)benzoic acid (1.0 eq) to concentrated sulfuric acid (5-10 vol). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate, 4-nitro-2-(trifluoromethyl)benzoic acid, is collected by vacuum filtration.

-

Purification: Wash the crude product with cold water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

| Parameter | Value | Reference |

| Starting Material | 2-(Trifluoromethyl)benzoic acid | Commercially Available |

| Reagents | Fuming Nitric Acid, Sulfuric Acid | [1][2] |

| Temperature | 0-10 °C | [1] |

| Typical Yield | ~48% (can be optimized) | [3] |

Step 2: Reduction of the Nitro Group

The nitro group of 4-nitro-2-(trifluoromethyl)benzoic acid is then reduced to an amine to furnish 4-amino-2-(trifluoromethyl)benzoic acid. Catalytic hydrogenation is a clean and efficient method for this transformation.[4] Alternatively, reduction using metals in acidic media, such as iron in acetic acid or tin in hydrochloric acid, can be employed.[5]

Protocol 2: Catalytic Hydrogenation

-

Reaction Setup: To a hydrogenation vessel, add 4-nitro-2-(trifluoromethyl)benzoic acid (1.0 eq) and a suitable solvent such as methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (1-5 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-2-(trifluoromethyl)benzoic acid, which can be used in the next step without further purification if of sufficient purity.

Step 3: Sandmeyer-Type Sulfonylation

The final step involves the conversion of the amino group to the methanesulfonyl group. This is achieved through a Sandmeyer-type reaction. The amine is first diazotized with nitrous acid, and the resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) catalyst to form a sulfonyl chloride, which can be subsequently converted to the methyl sulfone.[6]

Protocol 3: Diazotization and Sulfonylation

-

Diazotization: Suspend 4-amino-2-(trifluoromethyl)benzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.[7] A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.[8]

-

Sulfonylation: In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in acetic acid saturated with sulfur dioxide. Cool this solution to 10-15 °C.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride/SO₂ solution with vigorous stirring. Nitrogen gas evolution should be observed.[9]

-

Hydrolysis and Methylation: After the addition is complete, stir the reaction mixture for 1-2 hours. Then, carefully quench the reaction by adding water. The intermediate sulfonyl chloride can be hydrolyzed to the sulfonic acid and then methylated, or more directly, the reaction mixture can be treated with a methylating agent. A more direct approach involves the reaction of the diazonium salt with sodium methanesulfinate.

-

Work-up and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford 4-methanesulfonyl-2-(trifluoromethyl)benzoic acid.

Part 2: Synthetic Strategy II: A Nucleophilic Aromatic Substitution Approach

This alternative strategy relies on the nucleophilic aromatic substitution (SₙAr) of a suitable 4-halo-2-(trifluoromethyl)benzoic acid derivative, followed by oxidation. This route is often advantageous due to the high efficiency of SₙAr reactions on electron-deficient aromatic rings.[10][11]

Logical Workflow for Synthetic Strategy II

Caption: Workflow for the synthesis via Nucleophilic Aromatic Substitution.

Step 1: Nucleophilic Aromatic Substitution

The key step in this route is the displacement of a halide, typically fluoride or chloride, at the 4-position with a methylthiolate nucleophile. The presence of two strong electron-withdrawing groups (trifluoromethyl and carboxylic acid) activates the aromatic ring towards nucleophilic attack.[12] Fluoride is an excellent leaving group in SₙAr reactions.[10]

Protocol 4: Thiolation

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Nucleophile Addition: Add sodium thiomethoxide (NaSMe) (1.1-1.5 eq) portion-wise at room temperature. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC or HPLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and pour it into water. Acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude 4-(methylthio)-2-(trifluoromethyl)benzoic acid can be purified by recrystallization if necessary.

| Parameter | Value | Reference |

| Starting Material | 4-Fluoro-2-(trifluoromethyl)benzoic acid | Commercially Available |

| Reagent | Sodium Thiomethoxide (NaSMe) | Standard Reagent |

| Solvent | DMF or DMSO | [10] |

| Temperature | Room Temperature to 80 °C | [10] |

Step 2: Oxidation of the Thioether

The final step is the oxidation of the intermediate thioether to the corresponding sulfone. This is a common and generally high-yielding transformation. A variety of oxidizing agents can be used, with hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) being among the most common.[13][14][15]

Protocol 5: Oxidation with Hydrogen Peroxide

-

Reaction Setup: Suspend 4-(methylthio)-2-(trifluoromethyl)benzoic acid (1.0 eq) in acetic acid.

-

Oxidant Addition: Add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (2.2-3.0 eq) dropwise. The reaction may be exothermic.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for several hours.

-

Reaction Monitoring: Monitor the disappearance of the starting material and the formation of the sulfone by TLC or HPLC.

-

Work-up: Cool the reaction mixture and pour it into cold water.

-

Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent can be performed to obtain the pure 4-methanesulfonyl-2-(trifluoromethyl)benzoic acid.[16]

Protocol 6: Oxidation with m-CPBA

-

Reaction Setup: Dissolve 4-(methylthio)-2-(trifluoromethyl)benzoic acid (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).

-

Oxidant Addition: Add m-CPBA (2.2 eq) portion-wise at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until the oxidation is complete.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography or recrystallization.[13]

Characterization Data (Predicted)

While experimental data for the target molecule is not widely published, the following are expected characteristic spectroscopic features based on its structure and data from its regioisomer, 2-methanesulfonyl-4-(trifluoromethyl)benzoic acid.[1][16][17]

-

¹H NMR: Aromatic protons will appear as multiplets or doublets in the range of δ 7.5-8.5 ppm. The methyl group of the sulfone will be a singlet at approximately δ 3.2-3.5 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: Aromatic carbons will be observed in the region of δ 120-145 ppm. The carbon of the trifluoromethyl group will show a quartet due to C-F coupling. The carbonyl carbon of the carboxylic acid will be in the range of δ 165-170 ppm. The methyl carbon of the sulfone will be around δ 40-45 ppm.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.

-

IR Spectroscopy: Characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), the S=O stretches of the sulfonyl group (~1350 and 1150 cm⁻¹), and C-F stretches will be present.

-

Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight (268.21 g/mol ) should be observed, along with characteristic fragmentation patterns.[1]

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Reagent-Specific Hazards:

-

Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Handle with extreme care.

-

Sodium Nitrite: Oxidizer and toxic.

-

Sodium Thiomethoxide: Flammable, corrosive, and has a strong, unpleasant odor.

-

Hydrogen Peroxide (30%): Strong oxidizer.

-

m-CPBA: Oxidizer and can be shock-sensitive when pure.

-

Conclusion

The synthesis of 4-methanesulfonyl-2-(trifluoromethyl)benzoic acid can be effectively achieved through at least two robust synthetic pathways. The choice between the Sandmeyer-based route and the nucleophilic aromatic substitution route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The protocols provided herein offer a solid foundation for the successful synthesis of this valuable compound and its derivatives, empowering further research and development in medicinal chemistry and materials science.

References

- Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.

- Copper-Promoted Sandmeyer Trifluoromethylation Reaction. Organic Chemistry Portal.

- 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 2012.

- m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry.

- Products arising from the oxidation of 4‐methylthio‐ and 4‐vinyl‐benzenes tested with the WT and S244D variant of CYP199A4.

- Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 2016.

- Concerted nucleophilic aromatic substitution with 19F− and 18F−.

- One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Publishing.

- Reduction of 2,4,6-trinitrotoluene by iron metal: kinetic controls on product distributions in batch experiments. Environmental Science & Technology, 2005.